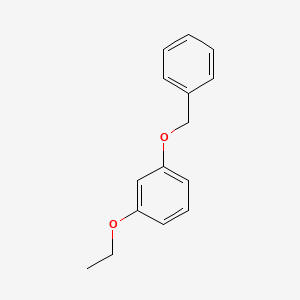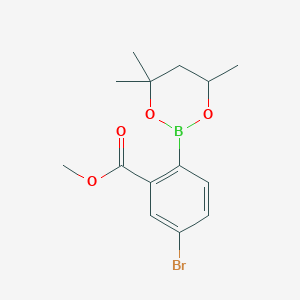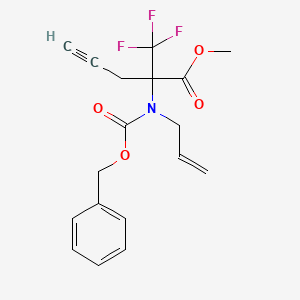![molecular formula C17H16F3NO4 B6328194 Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate CAS No. 1262415-10-0](/img/structure/B6328194.png)
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a complex organic compound with a unique structure that includes an allyl group, a benzyloxycarbonyl-protected amino group, and a trifluoromethyl group attached to a but-3-ynoate backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate typically involves multiple steps:
Formation of the But-3-ynoate Backbone: The starting material, often a but-3-ynoic acid derivative, is esterified to form the methyl ester.
Introduction of the Trifluoromethyl Group: This step involves the addition of a trifluoromethyl group to the but-3-ynoate backbone, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a base.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Allylation: The protected amino group is then allylated using an allyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate can undergo various types of chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triple bond in the but-3-ynoate backbone can be reduced to a double bond or a single bond.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Hydrogen bromide in acetic acid for deprotection of the benzyloxycarbonyl group.
Major Products Formed
Epoxides: or from oxidation.
Alkenes: or from reduction.
Free amines: from substitution reactions.
Scientific Research Applications
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors through its functional groups. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the allyl and benzyloxycarbonyl groups can participate in specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(difluoromethyl)but-3-ynoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)pent-3-ynoate: Similar structure but with a pent-3-ynoate backbone instead of a but-3-ynoate backbone.
Uniqueness
Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)but-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c1-4-11-21(15(23)25-12-13-9-7-6-8-10-13)16(5-2,14(22)24-3)17(18,19)20/h2,4,6-10H,1,11-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZQYNDMZBABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}propanoic acid](/img/structure/B6328130.png)



![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate](/img/structure/B6328172.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)





